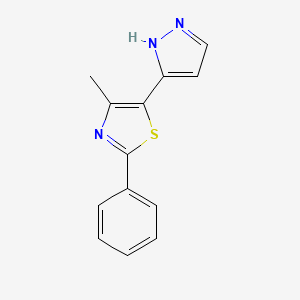![molecular formula C20H13N3O2S B2981728 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315683-21-7](/img/structure/B2981728.png)
5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex heterocyclic compound that combines multiple aromatic rings and functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the furan ring, phthalazine, and quinazoline moieties suggests a rich chemistry and potential biological activity.
Wirkmechanismus
Target of action
Quinazolinone and quinazoline derivatives, which this compound is a part of, have been found to have a wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization . .
Mode of action
The mode of action of quinazolinone and quinazoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.
Biochemical pathways
Quinazolinone and quinazoline derivatives can affect a variety of biochemical pathways due to their wide range of biological activities . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of the Phthalazine Moiety: This step often involves the condensation of the quinazoline intermediate with phthalic anhydride or its derivatives.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with a thiol group on the phthalazinoquinazoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazoline or phthalazine rings using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the furan ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline or phthalazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and functional groups make it suitable for applications in advanced materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Phthalazine Derivatives: Compounds with anti-inflammatory and anti-cancer properties.
Furan Derivatives: Compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to the combination of its structural features. The integration of furan, phthalazine, and quinazoline moieties in a single molecule provides a unique platform for exploring new chemical and biological activities. This combination is not commonly found in other compounds, making it a valuable subject for further research.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond
Eigenschaften
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)quinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20-16-9-3-4-10-17(16)21-18-14-7-1-2-8-15(14)19(22-23(18)20)26-12-13-6-5-11-25-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQJXMIMJCFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2SCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
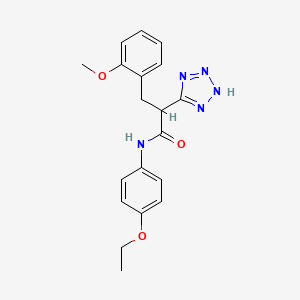
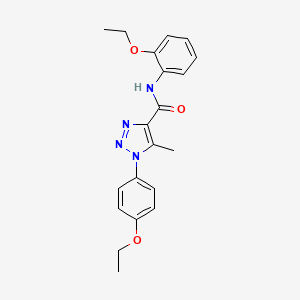
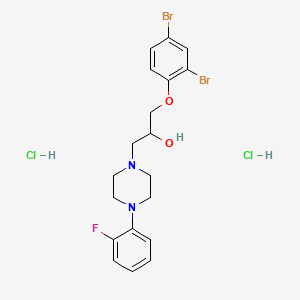
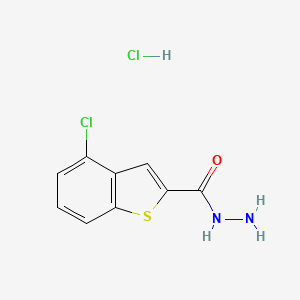
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
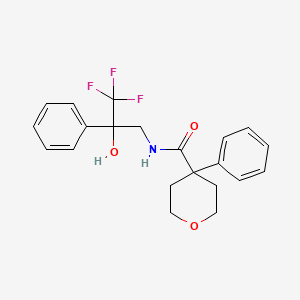
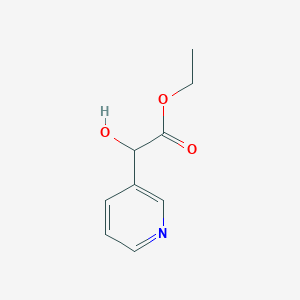
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)

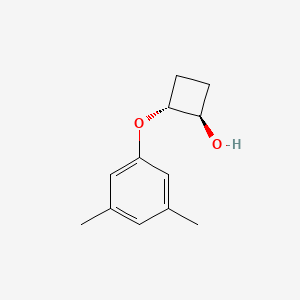
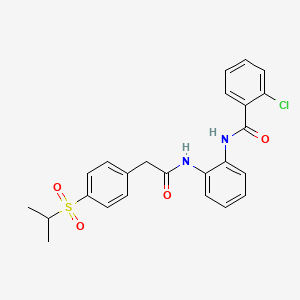
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
